(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475183
InChI: InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1CCCN1C)N
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

CAS No.:

Cat. No.: VC13475183

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
Standard InChI InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
Standard InChI Key JCPAWXBERRMKNW-QWRGUYRKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C)N
SMILES CC(C)C(C(=O)N(C)CC1CCCN1C)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1CCCN1C)N

Introduction

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a complex organic compound featuring a butanamide backbone with specific substitutions that confer unique chemical and biological properties. This compound is characterized by its molecular formula C12H25N3O and a molecular weight of approximately 225.35 g/mol, although the exact molecular weight is not explicitly provided in the available literature. It is supplied by companies like Parchem as part of their specialty chemicals portfolio .

Synthesis and Chemical Reactivity

The synthesis of (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide typically involves multi-step organic synthesis techniques. These methods often require precise control over reaction conditions such as temperature, solvents, and catalysts to achieve optimal yield and purity.

While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions typical of amides and amines, such as amidation and alkylation reactions.

Biological Activities and Potential Applications

Although detailed biological activity data for (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is limited, compounds with similar structures often exhibit potential effects on the central nervous system due to their structural similarity to neurotransmitters. They may interact with various receptors involved in neuropharmacological pathways.

Potential ApplicationDescription
Central Nervous System EffectsMay interact with neurotransmitter receptors
Neuropharmacological PathwaysPotential for modulating neurological functions

Comparison with Related Compounds

(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can be compared to other compounds with similar structures, such as (S)-2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide, which features a pyrrolidine ring attached directly to the nitrogen rather than through a methyl linker.

CompoundStructural DifferenceUnique Features
(S)-2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamideDirect attachment of pyrrolidine ringLacks methyl linker
(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamidePyrrolidine attached via methyl linkerIncludes additional methyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator